molecular formula C12H22N4O B6428684 2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide CAS No. 2034535-27-6

2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide

Cat. No. B6428684
CAS RN: 2034535-27-6
M. Wt: 238.33 g/mol
InChI Key: ORVJGYGOJQVWEA-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazole rings are common in many pharmaceutical compounds due to their ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectroscopy, which are commonly used to confirm the structures of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Triazole derivatives have been found to exhibit various biological activities, which could involve a range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, molecular weight, and solubility, would likely be determined experimentally. For example, similar compounds have been analyzed using techniques like FT-IR and 1H-NMR .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some triazole derivatives have shown promising anticancer activity, inhibiting the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards associated with this compound would need to be evaluated through experimental testing. It’s important to note that while some triazole derivatives have shown promising therapeutic effects, they may also have potential toxicity or side effects .

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic applications, optimization of its synthesis process, and comprehensive evaluation of its safety profile .

properties

IUPAC Name

2,2-dimethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-9(2)10(8-16-7-6-13-15-16)14-11(17)12(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVJGYGOJQVWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pivalamide

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